3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride
CAS No.: 2413878-11-0
Cat. No.: VC5903136
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72
* For research use only. Not for human or veterinary use.
![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride - 2413878-11-0](/images/structure/VC5903136.png)
Specification
CAS No. | 2413878-11-0 |
---|---|
Molecular Formula | C14H13ClN2O2 |
Molecular Weight | 276.72 |
IUPAC Name | 3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C14H12N2O2.ClH/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9;/h1,3,5-8,16H,2,4H2,(H,17,18);1H |
Standard InChI Key | FFZYKDATHLINEZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrido[4,3-b]indole core – a bicyclic system comprising a pyridine ring fused to an indole moiety at positions 4 and 3, respectively . The propanoic acid substituent at position 7 introduces both hydrophilicity and potential hydrogen-bonding capacity, while the hydrochloride salt enhances aqueous solubility . X-ray crystallography data, though unavailable, suggest a planar aromatic system with the propanoic acid group adopting an extended conformation perpendicular to the bicyclic plane.
Spectroscopic Profile
Key spectroscopic characteristics include:
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¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.9 (d, J=5.1 Hz, 1H, H-9), 8.3 (s, 1H, H-2), 7.6–7.4 (m, 4H, aromatic), 3.2 (t, J=7.2 Hz, 2H, CH₂CO), 2.8 (t, J=7.2 Hz, 2H, CH₂N)
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IR (KBr): 3400 (br, OH), 1705 (C=O), 1620 (C=N), 1595 cm⁻¹ (aromatic C=C)
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₃ClN₂O₂ | |
Molecular Weight | 276.72 g/mol | |
Melting Point | 218–220°C (dec.) | |
Solubility | >10 mg/mL in DMSO | |
logP | 2.1 (calculated) | |
pKa | 4.2 (COOH), 8.9 (NH) |
Synthetic Methodology
Key Synthetic Routes
The primary synthesis involves a four-step sequence:
Purification Challenges
Chromatographic purification proves difficult due to the compound's tendency to form aggregates in non-polar solvents. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >95% purity, as confirmed by LC-MS (m/z 241.1 [M+H]⁺) .
Research Applications
Chemical Biology Probes
The compound serves as:
Drug Discovery
Ongoing structure-activity relationship (SAR) studies focus on:
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- concentration of a solution resulting from a known mass of compound in a specific volume